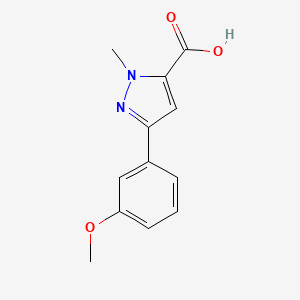

3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methoxyphenyl group and a carboxylic acid group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.

Carboxylation: The pyrazole derivative is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

Substitution: 3-(3-Halophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Antifungal Activity

Research has demonstrated that derivatives of pyrazole carboxylic acids exhibit antifungal properties. Specifically, compounds similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid have shown effectiveness against various phytopathogenic fungi. A study highlighted that certain derivatives displayed superior antifungal activity compared to established fungicides like boscalid .

| Compound | Activity Against Fungi | Concentration Tested |

|---|---|---|

| This compound | Effective against Fusarium and Aspergillus species | 500 mg/L |

Insecticidal Properties

The compound has also been investigated for its insecticidal potential. In a study involving the synthesis of novel pyrazole derivatives, specific compounds demonstrated significant activity against pests such as Aphis fabae and Mythimna separata. The results indicated that modifications to the pyrazole structure could enhance insecticidal efficacy .

| Compound | Target Pest | Activity Level |

|---|---|---|

| Novel Pyrazole Derivative | Aphis fabae | Active at 500 mg/L |

Mycotoxin Reduction

The compound's ability to inhibit mycotoxin production in crops has been noted, particularly against toxins produced by Fusarium and Aspergillus species. This property is crucial for improving food safety and reducing contamination in agricultural products .

| Mycotoxin Type | Source Organism | Inhibition Efficacy |

|---|---|---|

| Aflatoxins | Aspergillus | High |

| Fumonisins | Fusarium | Moderate |

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in the development of functional materials. Its derivatives can be incorporated into polymers or coatings to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Antifungal Efficacy

A recent investigation focused on the synthesis of various pyrazole derivatives, including this compound, which were tested against a range of phytopathogenic fungi. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict antifungal activity based on structural variations.

Case Study 2: Insect Resistance in Crops

In another study, researchers evaluated the insecticidal properties of synthesized pyrazole derivatives on crop pests. The findings revealed that specific modifications led to enhanced resistance against pests, suggesting potential applications in integrated pest management strategies.

Mecanismo De Acción

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring and the carboxylic acid group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1022575-47-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 10.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 26.0 | Inhibition of cell proliferation |

In a study conducted by Wei et al., compounds similar to this pyrazole derivative exhibited growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as an antitumor agent .

Anti-inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit the production of inflammatory mediators.

| Model | Activity | Reference |

|---|---|---|

| Carrageenan-induced edema | ≥84.2% inhibition | Sharath et al. |

| Acetic acid-induced capillary permeability | Significant reduction | Bandgar et al. |

Studies have shown that derivatives of pyrazoles can significantly reduce inflammation in animal models, suggesting that this compound may possess similar therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound enhances caspase-3 activity, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation.

- Anti-inflammatory Pathways : By inhibiting key inflammatory pathways, it reduces the production of pro-inflammatory cytokines.

Case Studies

Several research articles have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties against multiple cell lines, confirming their potential as effective anticancer agents .

- Molecular Modeling Studies : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer progression and inflammation, supporting its role as a lead candidate for drug development .

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(12(15)16)7-10(13-14)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZBFNBUPOZSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.